molecular formula C19H19ClFN3O2 B2544676 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 954588-40-0

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

Cat. No. B2544676
CAS RN: 954588-40-0
M. Wt: 375.83
InChI Key: OUMJQPJGNHVOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-26401 and belongs to the class of pyrrolidine-based ureas. It has been found to possess several unique properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

Neuropeptide S (NPS) Antagonist Activity

Research on structurally related compounds has demonstrated potential in modulating the activity of neuropeptide S (NPS), suggesting applications in developing treatments for anxiety disorders and sleep regulation. A study identified compounds with significant NPS antagonist activity, highlighting the importance of structural features such as urea functionality for potent activity (Yanan Zhang et al., 2008).

Radiopharmaceutical Development

The synthesis of potent nonpeptide CCR1 antagonists labeled with fluorine-18 indicates applications in positron emission tomography (PET) imaging for inflammation and cancer research. This demonstrates the compound's utility in developing diagnostic tools and exploring the biological mechanisms of disease (P. Mäding et al., 2006).

Exploration of Serotonin Receptors

Compounds structurally similar to "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea" have been studied for their interaction with serotonin receptors, offering insights into the development of treatments for various psychiatric and neurological disorders (M. Millan et al., 1997).

Chemical Synthesis and Characterization

The compound's structure has facilitated the development of new chemical synthesis methods and the exploration of its physical and chemical properties, contributing to the broader field of organic chemistry and materials science. Studies have detailed the synthesis routes and characterized the molecular structure, paving the way for the creation of novel chemical entities with specific biological or physical properties (Youngeun Jeon et al., 2014).

Potential in Treating Eating Disorders

Investigations into orexin-1 receptor mechanisms have shown that related compounds could influence compulsive food consumption, suggesting therapeutic potential for binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012).

properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-15-3-7-17(8-4-15)24-12-14(9-18(24)25)11-23-19(26)22-10-13-1-5-16(21)6-2-13/h1-8,14H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMJQPJGNHVOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.